molecular formula C13H12N2O B2570120 2-methyl-N-pyridin-4-ylbenzamide CAS No. 35498-45-4

2-methyl-N-pyridin-4-ylbenzamide

Cat. No.: B2570120
CAS No.: 35498-45-4
M. Wt: 212.252
InChI Key: IPNZONAZPKLNST-UHFFFAOYSA-N
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Description

2-methyl-N-pyridin-4-ylbenzamide is an organic compound that belongs to the class of benzamides It consists of a benzamide core with a pyridine ring attached to the nitrogen atom and a methyl group attached to the benzene ring

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra , suggesting that 2-methyl-N-(pyridin-4-yl)benzamide might also target the same organism.

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other benzamide derivatives, which typically bind to their targets and inhibit their function .

Biochemical Pathways

Based on the reported anti-tubercular activity of similar compounds , it can be inferred that 2-methyl-N-(pyridin-4-yl)benzamide might interfere with the metabolic pathways of Mycobacterium tuberculosis, leading to its inhibition.

Result of Action

Based on the reported anti-tubercular activity of similar compounds , it can be inferred that 2-methyl-N-(pyridin-4-yl)benzamide might inhibit the growth of Mycobacterium tuberculosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-pyridin-4-ylbenzamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Another method involves the use of bimetallic metal-organic frameworks as catalysts. For example, the reaction of 2-aminopyridine with trans-β-nitrostyrene in the presence of a Fe2Ni-BDC catalyst can produce this compound with high efficiency. This reaction is carried out in dichloromethane at 80°C for 24 hours, resulting in an 82% yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-pyridin-4-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzamide or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted benzamide or pyridine derivatives.

Scientific Research Applications

2-methyl-N-pyridin-4-ylbenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)benzamide: Similar structure but lacks the methyl group on the benzene ring.

    4-phenoxy-N-(pyridin-2-ylmethyl)benzamide: Contains a phenoxy group instead of a methyl group.

    Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Contains additional substituents on the pyridine ring

Uniqueness

2-methyl-N-pyridin-4-ylbenzamide is unique due to the presence of both a methyl group on the benzene ring and a pyridine ring attached to the nitrogen atom. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methyl-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-10-4-2-3-5-12(10)13(16)15-11-6-8-14-9-7-11/h2-9H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNZONAZPKLNST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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